molecular formula C18H17F2N5O B12177713 C18H17F2N5O

C18H17F2N5O

Cat. No.: B12177713
M. Wt: 357.4 g/mol
InChI Key: CMFRZQQVOPNCCP-UHFFFAOYSA-N
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Description

The compound with the molecular formula C18H17F2N5O is a complex organic molecule that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of fluorine atoms, which often impart significant biological activity and stability to organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C18H17F2N5O typically involves multi-step organic reactions, starting from simpler precursor molecules. Common synthetic routes include:

    Nucleophilic Substitution Reactions: These reactions often involve the substitution of a leaving group by a nucleophile, which can introduce the fluorine atoms into the molecule.

    Condensation Reactions: These reactions are used to form the core structure of the compound by combining smaller molecules with the elimination of a small molecule such as water.

    Oxidation and Reduction Reactions: These reactions are employed to achieve the desired oxidation state of the compound.

Industrial Production Methods

Industrial production of This compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and catalysts are optimized to maximize yield and purity. Techniques such as continuous flow synthesis and high-throughput screening are often used to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

C18H17F2N5O: can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

C18H17F2N5O: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its stability and bioactivity.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of C18H17F2N5O involves its interaction with specific molecular targets and pathways within biological systems. The fluorine atoms in the compound can enhance its binding affinity to enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

C18H17F2N5O: can be compared with other similar compounds to highlight its uniqueness:

    C18H17Cl2N5O: Similar structure but with chlorine atoms instead of fluorine, which may result in different biological activity and stability.

    C18H17Br2N5O: Contains bromine atoms, which can also affect its chemical properties and applications.

    C18H17I2N5O: Iodine-containing analog, which may have distinct reactivity and uses.

The presence of fluorine atoms in This compound often imparts greater stability and bioactivity compared to its halogenated analogs, making it a compound of significant interest in various fields of research.

Properties

Molecular Formula

C18H17F2N5O

Molecular Weight

357.4 g/mol

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-4-(2-propan-2-yltetrazol-5-yl)benzamide

InChI

InChI=1S/C18H17F2N5O/c1-11(2)25-23-17(22-24-25)12-6-8-13(9-7-12)18(26)21-10-14-15(19)4-3-5-16(14)20/h3-9,11H,10H2,1-2H3,(H,21,26)

InChI Key

CMFRZQQVOPNCCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NCC3=C(C=CC=C3F)F

Origin of Product

United States

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